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molecular formula C16H13ClN2O2 B1278641 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline CAS No. 162364-72-9

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

Cat. No. B1278641
M. Wt: 300.74 g/mol
InChI Key: LBGIYCBNJBHZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06849625B2

Procedure details

After repetition of the reaction so described, a mixture of 7-benzyloxy-6-methoxy-3,4-dihydroquinazolin-3,4-dihydroquinazolin-4-one (20.3 g), thionyl chloride (440 ml) and DMF (1.75 ml) was heated to reflux for 4 hours. The thionyl chloride was evaporated under vacuum and the residue was azeotroped with toluene three times to give 7-benzyloxy-4-chloro-6-methoxyquinazoline.
Name
7-benzyloxy-6-methoxy-3,4-dihydroquinazolin 3,4-dihydroquinazolin-4-one
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
reactant
Reaction Step One
Name
Quantity
1.75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([CH2:13][NH:14][CH:15]=[N:16]2)=[CH:11][C:10]=1[O:19][CH3:20])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1C2C(=CC=CC=2)C(=O)NC=1.S(Cl)([Cl:34])=O>CN(C=O)C>[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([Cl:34])=[N:14][CH:15]=[N:16]2)=[CH:11][C:10]=1[O:19][CH3:20])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1|

Inputs

Step One
Name
7-benzyloxy-6-methoxy-3,4-dihydroquinazolin 3,4-dihydroquinazolin-4-one
Quantity
20.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C2CNC=NC2=C1)OC.N1=CNC(C2=CC=CC=C12)=O
Name
Quantity
440 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1.75 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After repetition of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The thionyl chloride was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped with toluene three times

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C2C(=NC=NC2=C1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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